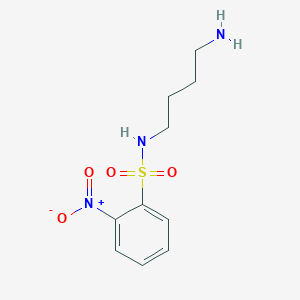

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-aminobutyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIRGPMZEKSCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462394 | |

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211512-13-9 | |

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing N 4 Aminobutyl 2 Nitrobenzenesulfonamide Within Sulfonamide Chemistry and Bioactive Compound Design

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug design, forming the structural basis for a wide array of therapeutic agents. openaccesspub.orgacs.org Compounds containing this motif exhibit a remarkable breadth of pharmacological activities. nih.gov The design of novel bioactive compounds often involves the strategic incorporation of the sulfonamide scaffold, which can be linked to other molecular fragments to modulate biological activity and pharmacokinetic properties. acs.orgresearchgate.net

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide fits within this context as a molecule that merges the established biological relevance of the sulfonamide core with the synthetic versatility required for modern drug discovery and chemical biology. Its structure, featuring a flexible four-carbon linker (the aminobutyl group) and the reactive 2-nitrobenzenesulfonyl moiety, provides a platform for creating diverse derivatives. The primary amine serves as a handle for conjugation to other bioactive molecules, peptides, or reporter tags, while the sulfonamide portion of the molecule is designed for specific chemical manipulations.

The Strategic Importance of the 2 Nitrobenzenesulfonyl Ns Group in Organic Synthesis

The 2-nitrobenzenesulfonyl (Ns) group is a widely utilized protecting group for primary and secondary amines in multi-step organic synthesis. thieme-connect.comchem-station.comnih.gov Its utility stems from a combination of reliable installation, stability under various reaction conditions, and, most critically, its selective and mild removal. nih.govresearchgate.net

The key to the Ns group's function lies in the strong electron-withdrawing nature of the ortho-nitro substituent. researchgate.net This electronic effect significantly increases the acidity of the sulfonamide N-H proton and activates the sulfur atom toward nucleophilic attack. chem-station.com Consequently, the Ns group can be readily cleaved under mild conditions using specific nucleophiles, most commonly thiols like thiophenol or 2-mercaptoethanol (B42355) in the presence of a base. thieme-connect.comresearchgate.net This deprotection strategy is orthogonal to many other protecting groups, allowing chemists to selectively unmask a specific amine in the presence of other sensitive functionalities, a crucial capability in the synthesis of complex molecules like polyamines and natural products. thieme-connect.com This reliable and selective cleavage makes the Ns group a superior choice over more robust but difficult-to-remove sulfonyl groups, such as the toluenesulfonyl (Ts) group. chem-station.comnih.gov

Overview of N 4 Aminobutyl 2 Nitrobenzenesulfonamide As a Pivotal Synthetic Intermediate in Chemical Biology

Established Synthetic Pathways to this compound

The most direct and established method for the synthesis of this compound involves the reaction of a diamine with a sulfonyl chloride. Specifically, 1,4-butanediamine is treated with 2-nitrobenzenesulfonyl chloride. This reaction is typically performed by selectively protecting one of the amino groups of the diamine.

The synthesis proceeds via the nucleophilic attack of one of the primary amine groups of 1,4-butanediamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A base, such as triethylamine (B128534) or pyridine, is commonly used to quench the hydrochloric acid byproduct generated during the reaction. orgsyn.org The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) at a controlled temperature, often starting at 0°C and gradually warming to room temperature. orgsyn.org Careful control of stoichiometry is crucial to favor mono-sulfonylation and minimize the formation of the di-substituted byproduct.

Table 1: Typical Conditions for the Synthesis of this compound

| Reactants | Reagents & Solvents | Typical Conditions | Yield |

|---|---|---|---|

| 1,4-Butanediamine, 2-Nitrobenzenesulfonyl Chloride | Triethylamine, Dichloromethane | 0°C to Room Temperature, 15-30 min | High (e.g., 90-98%) |

Implementation of the 2-Nitrobenzenesulfonamide (B48108) (Ns) Strategy with this compound

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone of modern amine synthesis, acting as both a protecting group and an activating group for further transformations. tcichemicals.com This strategy, often referred to as the Fukuyama amine synthesis, provides a robust methodology for the preparation of secondary amines under mild conditions. chem-station.com

The primary amine of a substrate is readily converted into a 2-nitrobenzenesulfonamide. The resulting sulfonamide possesses a significantly acidic N-H bond, which facilitates deprotonation and subsequent alkylation. nih.gov This enhanced acidity is a key feature of the Ns group, allowing alkylation to proceed smoothly where analogous reactions with other sulfonamides, such as tosylamides, might be more difficult. tcichemicals.com

This two-step sequence of protection followed by alkylation elegantly circumvents the common problem of over-alkylation often encountered during the direct alkylation of primary amines, which tends to produce mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The Ns-protected amine can be alkylated under various conditions:

Conventional Alkylation: Using an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). orgsyn.org

Mitsunobu Reaction: Using an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.comchem-station.com

Table 2: Representative Alkylation Conditions for Ns-Protected Amines

| Method | Alkylating Agent | Reagents | Solvent |

|---|---|---|---|

| Conventional | Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃ | DMF |

| Mitsunobu | Alcohol (R-OH) | PPh₃, DEAD/DIAD | THF, Dioxane |

A major advantage of the Ns protecting group is its facile cleavage under mild, non-acidic, and non-reductive conditions. nih.gov Deprotection is typically achieved by nucleophilic aromatic substitution using a thiol reagent in the presence of a base. chem-station.com The mechanism involves the formation of a Meisenheimer complex, which then collapses to release the free amine. chem-station.com

This mild deprotection protocol ensures the preservation of other sensitive functional groups within the molecule. Various thiol/base combinations have been developed to efficiently remove the Ns group. researchgate.net Furthermore, the use of fluorous or solid-supported thiol reagents can simplify the purification process by allowing for the easy removal of byproducts through solid-phase extraction. researchgate.net

Table 3: Common Reagent Systems for Ns-Group Deprotection

| Thiol Reagent | Base | Solvent | Reference |

|---|---|---|---|

| Thiophenol | K₂CO₃ or KOH | Acetonitrile or DMF | chem-station.com |

| 2-Mercaptoethanol | DBU | DMF | researchgate.net |

| Thiophenol | Cs₂CO₃ | DMF | researchgate.net |

Notably, the related 2,4-dinitrobenzenesulfonyl (DNs) group can be cleaved under even milder conditions, allowing for selective deprotection of a DNs-protected amine in the presence of an Ns-protected one. tcichemicals.comresearchgate.net

Advanced Synthetic Approaches to this compound Analogues and Derivatives

Beyond its role in simple alkylations, the this compound scaffold can be used to construct more complex molecular architectures through advanced synthetic transformations.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, directly converting a carbonyl compound into an amine in a single pot. organic-chemistry.orgmdpi.com While the low nucleophilicity of sulfonamides can make their direct use in reductive amination challenging, specialized catalytic systems have been developed to overcome this limitation. researchgate.net

For the synthesis of analogues, a one-pot reaction can be envisioned between a suitable ketone or aldehyde and an amine component (such as a protected aminobutylamine or 2-nitrobenzenesulfonamide) in the presence of a reducing agent. Catalytic systems, for instance those employing rhenium(VII) oxide (Re₂O₇) with a silane (B1218182) hydride source, have been shown to facilitate the direct reductive amination of electron-deficient amines, including sulfonamides, with aldehydes. researchgate.net This approach provides a highly efficient route to a diverse range of N-substituted analogues.

Table 4: Potential Conditions for Reductive Amination to Synthesize Analogues

| Carbonyl Substrate | Amine Substrate | Catalyst/Initiator | Reducing Agent | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Sulfonamide | Re₂O₇ | Silane (e.g., PhSiH₃) | researchgate.net |

| Aldehyde/Ketone | Primary/Secondary Amine | α-picoline-borane | α-picoline-borane | organic-chemistry.org |

| Aldehyde/Ketone | Primary/Secondary Amine | None | NaBH(OAc)₃ | organic-chemistry.org |

The chemical stability of the Ns group under a variety of reaction conditions allows for its incorporation into complex, multi-step synthetic sequences. nih.gov With the amine functionality safely masked as a sulfonamide, other parts of the molecule can be elaborated through various functional group interconversions.

For instance, in the total synthesis of complex natural products like Sannamycins A and B, the Ns group is employed to protect an amine while other transformations, such as glycosylations, hydrolysis, and other protection/deprotection steps, are carried out elsewhere in the molecule. acs.org The Ns group can withstand these manipulations before its strategic removal in a late-stage step of the synthesis. This orthogonality is crucial for the efficient construction of intricate molecular targets, allowing chemists to perform a series of reactions on a substrate without affecting the protected amine until the desired moment.

Synthesis of N-(4-Aminobutyl)alkylamines and Xylemin Analogues from this compound

The 2-nitrobenzenesulfonamide (Ns) strategy is a key method for the synthesis of N-(4-aminobutyl)alkylamines and analogues of xylemin, a known plant growth regulator. This strategy utilizes this compound as a foundational building block.

The synthesis of xylemin and its analogues begins with the protection of the primary amino group of this compound, typically with a tert-butoxycarbonyl (Boc) group. This yields a carbamate (B1207046) intermediate. The subsequent step involves the selective alkylation of the sulfonamide nitrogen. This reaction is generally performed using an appropriate alkyl halide (e.g., 1-bromopropane (B46711) for xylemin synthesis) in the presence of a base such as cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI).

Following successful alkylation, the protecting groups are removed. The 2-nitrobenzenesulfonamide group is cleaved using a thiol, such as thiophenol (PhSH) with a base, or by employing polymer-supported thiols (Si-Thiol) which can simplify purification. The final deprotection of the Boc group is typically achieved under acidic conditions, for instance, with thionyl chloride (SOCl₂) in methanol, to yield the desired N-(4-aminobutyl)alkylamine. This synthetic route has been successfully applied to produce various xylemin analogues, including N-(4-aminobutyl)butylamine and N-(4-aminobutyl)pentylamine. nih.gov

Below is a table summarizing key intermediates and final products in the synthesis of Xylemin analogues.

| Compound Name | Starting Material | Key Reagents | Final Product |

| N-Boc-N'-(2-nitrobenzenesulfonyl)-1,4-diaminobutane | This compound | Boc₂O, Et₃N | Carbamate 8 |

| N-Boc-N'-(2-nitrobenzenesulfonyl)-N'-propyl-1,4-diaminobutane | Carbamate 8 | 1-bromopropane, Cs₂CO₃, TBAI | Propylated product 10 |

| N-Boc-N-propyl-1,4-diaminobutane | Propylated product 10 | PhSH, Cs₂CO₃ | Amine 11 |

| Xylemin (N-(4-aminobutyl)propylamine) | Amine 11 | SOCl₂, CH₃OH/CH₂Cl₂ | Xylemin (6) |

| N-(4-aminobutyl)butylamine | This compound | 1-bromobutane, Si-Thiol, SOCl₂/CH₃OH | Amine 18 |

| N-(4-aminobutyl)pentylamine | This compound | 1-bromopentane, Si-Thiol, SOCl₂/CH₃OH | Amine 19 |

Table created based on data from synthesis schemes. nih.gov

Integration of this compound Scaffolds into Complex Molecular Architectures

The utility of this compound extends beyond simple alkylamines to the construction of more elaborate molecules, including dimeric compounds and polyamine-based toxins. The 2-nitrobenzenesulfonamide group is crucial in these syntheses, acting as a reliable protecting group that can be removed under mild conditions without affecting other functionalities within the molecule.

The synthesis of dimeric polyamine analogues often employs a strategy that relies on the protection of amine functionalities to achieve selective coupling. The 2-nitrobenzenesulfonamide (nosyl) group is well-suited for this purpose. While not starting directly from this compound, synthetic pathways for polyamine dimers illustrate how nosyl-protected units can be linked together.

A general approach involves the per-nosylation of a polyamine like spermine, where all nitrogen atoms are protected with 2-nitrobenzenesulfonyl groups. This fully protected intermediate can then be selectively modified. For the construction of a symmetric dimer, a cross-linking agent is used. For example, a bifunctional electrophile like 1,4-ditosyloxybutane can be reacted with a nosyl-protected polyamine in the presence of a base (e.g., Cs₂CO₃) to form a symmetric, linked product. The final step involves the removal of all nosyl protecting groups, often using thiophenol and potassium carbonate, to yield the dimeric polyamine. This strategy allows for the creation of larger molecules with multiple positive charges, which can be designed to interact with biological targets such as the polyamine transport system in cells. nih.gov

The 2-nitrobenzenesulfonamide strategy has been successfully employed in the total synthesis of complex polyamine toxins, such as those isolated from spider venoms. These natural products often feature a polyamine backbone attached to an aromatic moiety.

The synthesis of toxins like HO-416b and Agel-489 showcases the effectiveness of this approach. The process begins with the mono-protection of a symmetrical diamine, such as 1,4-diaminobutane, with 2-nitrobenzenesulfonyl chloride to produce this compound. nih.gov This intermediate then serves as a scaffold for the stepwise elongation of the polyamine chain. The sulfonamide nitrogen can be alkylated with various protected aminoalkyl halides. The sequence of protection, alkylation, and deprotection is repeated to build the desired polyamine backbone.

For instance, in the synthesis of Agel-489, the this compound core is elaborated through sequential alkylations and deprotections to construct the full polyamine chain before coupling it to the terminal indoleacetamide moiety. nih.govbath.ac.uk The use of the Ns-group is advantageous as it is stable through various reaction conditions but can be removed efficiently at a late stage of the synthesis. In some cases, solid-phase synthesis techniques have been utilized, where the Ns-protected polyamine is attached to a resin, facilitating purification after each step. Cleavage from the resin and final deprotection then yields the highly polar polyamine toxin. nih.govbath.ac.uk

Biological Functionality and Mechanistic Insights from N 4 Aminobutyl 2 Nitrobenzenesulfonamide Derivatives

Plant Growth and Development Modulation by Xylemin Analogues Synthesized from N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

Analogues derived from this compound, such as xylemin, have been identified as potent modulators of plant morphology. Their application has revealed specific roles of polyamine pathways in regulating the architecture of the plant vascular system and root network.

In vascular plants, the polyamine thermospermine (B1218049) acts as a key suppressor of xylem differentiation. nih.govresearchgate.net It is synthesized from spermidine (B129725) by the enzyme thermospermine synthase, which is encoded by the ACAULIS5 (ACL5) gene. okayama-u.ac.jpnih.gov The loss-of-function acl5 mutant in Arabidopsis thaliana, which is deficient in thermospermine, exhibits excessive xylem formation. nih.gov

Xylemin, an antagonist of spermidine, was specifically designed to be an inhibitor of thermospermine biosynthesis and, as a result, it strongly promotes xylem differentiation, effectively mimicking the acl5 mutant phenotype. researchgate.net This effect is not unique to xylemin; other analogues synthesized using the 2-nitrobenzenesulfonamide (B48108) strategy also modulate this pathway. For instance, N-(4-aminobutyl)cyclopentylamine has been shown to remarkably promote xylem formation, whereas other tested analogues did not have a significant effect. okayama-u.ac.jp

A key mechanistic insight comes from the analysis of gene expression. Despite inhibiting the production of thermospermine, treatment with xylemin and N-(4-aminobutyl)cyclopentylamine leads to a significant increase in the transcript levels of ACL5 and SAMDC4 (S-adenosylmethionine decarboxylase 4), another gene specific to thermospermine synthesis. okayama-u.ac.jpnih.gov This seemingly paradoxical result is explained as a negative feedback response; the plant cell senses the low levels of thermospermine and consequently upregulates the expression of the biosynthetic genes in an attempt to restore homeostasis. nih.gov The effect of thermospermine on xylem differentiation can be negated by the simultaneous application of thermospermine, confirming that xylemin's effects are directly related to the thermospermine pathway. nih.gov

**Table 1: Effect of Xylemin and its Analogues on Xylem Formation in *Arabidopsis thaliana***

| Compound | Structure | Effect on Xylem Formation |

|---|---|---|

| Mock (Control) | N/A | Baseline level |

| Xylemin | N-(4-aminobutyl)propylamine | Strong Promotion |

| Analogue 18 | N-(4-aminobutyl)ethylamine | No significant effect |

| Analogue 19 | N-(4-aminobutyl)isobutylamine | No significant effect |

| Analogue 20 | N-(4-aminobutyl)cyclohexylamine | No significant effect |

| Analogue 21 | N-(4-aminobutyl)cyclopentylamine | Strong Promotion |

| Analogue 22 | N-(4-aminobutyl)cycloheptylamine | No significant effect |

| Analogue 23 | N-(4-aminobutyl)benzylamine | No significant effect |

This table is based on findings reported in scientific literature. okayama-u.ac.jp

The development of a robust root system is critical for plant survival, and lateral root formation is a key component of this process. Research has demonstrated that xylemin not only affects vascular tissue in the shoot but also promotes main root growth and the formation of lateral roots. nih.gov

However, this morphogenetic effect appears to be highly specific to the structure of xylemin itself. In a comparative study, while both xylemin and its analogue N-(4-aminobutyl)cyclopentylamine were potent inducers of xylem formation, only xylemin was found to significantly promote lateral root formation. okayama-u.ac.jp The other tested analogues did not stimulate lateral root development, indicating a separation of function. okayama-u.ac.jp This suggests that the structural requirements for inducing xylem differentiation are distinct from those needed to influence lateral root morphogenesis, allowing these processes to be uncoupled through chemical intervention.

Identification and Characterization of Novel Inhibitors Derived from this compound

The synthetic pathway originating from this compound has successfully yielded compounds that act as targeted inhibitors of specific enzymes in the polyamine metabolic network.

Xylemin and its active analogues have been formally identified as artificial inhibitors of thermospermine biosynthesis. nih.govresearchgate.net The design of xylemin was based on the hypothesis that as an N-propylated putrescine, it would act as a competitive inhibitor of thermospermine synthase (ACL5) by mimicking the natural substrate, spermidine. nih.gov However, xylemin lacks the essential amino group required for the transfer of the aminopropyl group, thereby blocking the catalytic reaction. nih.gov

Direct evidence for this inhibition was provided by High-Performance Liquid Chromatography (HPLC) analysis, which showed that treating Arabidopsis seedlings with xylemin resulted in a significant decrease in endogenous thermospermine levels. researchgate.net This confirmed that the observed biological effects, such as excessive xylem growth, are a direct consequence of the targeted inhibition of this specific polyamine biosynthesis pathway. researchgate.net The analogue N-(4-aminobutyl)cyclopentylamine is also believed to promote xylem differentiation through the same inhibitory mechanism. okayama-u.ac.jp

This compound as a Precursor for Molecular Probes in Chemical Biology

The utility of this compound extends beyond the synthesis of a single active compound; it serves as a versatile precursor for creating a suite of molecular tools for chemical biology research.

The "Ns-strategy," which employs 2-nitrobenzenesulfonamide as a protecting group for amines, is a cornerstone for the synthesis of xylemin and its analogues. okayama-u.ac.jpnih.gov This chemical strategy allows for the systematic modification of the polyamine structure, enabling the generation of a library of related compounds with distinct chemical properties.

These synthetic analogues function as powerful molecular probes to dissect the complex and often overlapping functions of endogenous polyamines. By comparing the biological activities of structurally different analogues, researchers can elucidate the precise structure-activity relationships that govern specific developmental processes. For example, the discovery that xylemin promotes both xylem formation and lateral root growth, while N-(4-aminobutyl)cyclopentylamine only promotes xylem formation, provides a chemical tool to separate these two distinct physiological responses. okayama-u.ac.jp This demonstrates how derivatives of this compound can be used to probe and unravel the specific roles that different polyamine signaling pathways play in plant biology.

Development of Targeted Degraders for RNA Repeat Expansions

The accumulation of toxic RNA repeats, a hallmark of several neuromuscular and neurodegenerative diseases, has spurred the development of innovative therapeutic strategies aimed at eliminating these aberrant transcripts. One promising approach involves the creation of targeted degraders—small molecules designed to selectively bind to the expanded RNA repeats and trigger their destruction. While the specific compound this compound is a commercially available chemical building block, its direct role in the widely documented development of these degraders is not established in the scientific literature. However, the principles underlying the synthesis of such molecules provide a framework for understanding how similar chemical moieties could be utilized.

The core concept behind targeted RNA degraders is the creation of chimeric molecules that possess two key functionalities: a recognition module that binds to the specific RNA structure and an effector module that recruits cellular machinery to degrade the RNA. This strategy is analogous to proteolysis-targeting chimeras (PROTACs) used for protein degradation. In the context of RNA, these are often referred to as ribonuclease-targeting chimeras (RIBOTACs).

The development of these degraders for RNA repeat expansions, such as the CUG repeats found in myotonic dystrophy type 1 (DM1), typically involves a multi-step process. Initially, a ligand that selectively binds to the hairpin structures formed by the expanded CUG repeats is identified or designed. This RNA-binding domain is a critical component for the specificity of the degrader.

Subsequently, this binding motif is chemically linked to a molecule that can recruit a ribonuclease, such as RNase L. The linker's length and composition are crucial for the proper positioning of the nuclease to effect cleavage of the target RNA. Various chemical functionalities can be incorporated into these linkers to optimize their properties.

While there is no direct evidence from the provided search results detailing the use of this compound in these specific applications, its structure contains a flexible aminobutyl chain and a nitrobenzenesulfonamide group. In principle, the primary amine of the aminobutyl group could serve as a reactive handle for conjugation to an RNA-binding motif or a nuclease-recruiting moiety. The nitrobenzenesulfonamide portion could potentially be explored for its own RNA-binding properties or serve as a scaffold for further chemical modifications.

N 4 Aminobutyl 2 Nitrobenzenesulfonamide in Polyamine Chemical Biology Research

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide as a Foundational Building Block for Polyamine Synthesis

The strategic importance of this compound in polyamine synthesis lies in the chemical properties of the nosyl protecting group. This group selectively shields one of the two primary amino groups of the putrescine backbone, allowing for regioselective modification of the free amine. The nosyl group is particularly amenable to the Fukuyama amine synthesis, a powerful method for forming carbon-nitrogen bonds.

In this synthetic strategy, the nosyl-protected amine can be readily alkylated under mild conditions. Following alkylation, the nosyl group can be efficiently removed using a thiol, such as thiophenol, to reveal the secondary amine. This sequence of protection, alkylation, and deprotection allows for the stepwise elongation of the polyamine chain, enabling the synthesis of a wide array of unsymmetrical polyamine analogs with defined structures.

The general synthetic utility is outlined in the following table:

| Step | Description | Reagents and Conditions |

| Protection | One primary amine of putrescine is protected with a 2-nitrobenzenesulfonyl group. | 2-Nitrobenzenesulfonyl chloride, base (e.g., triethylamine) |

| Alkylation | The free primary amine of this compound is reacted with an appropriate alkylating agent. | Alkyl halide, base (e.g., K2CO3) or Mitsunobu conditions |

| Deprotection | The nosyl group is removed to yield the final polyamine analog. | Thiophenol, base (e.g., K2CO3) |

This systematic approach provides a reliable pathway to generate libraries of polyamine derivatives for further investigation in chemical biology.

Functional Dissection of Polyamine Roles Using this compound-Derived Compounds

The precise roles of individual polyamines in cellular processes are often difficult to dissect due to their interconnected metabolic pathways and functional redundancy. Synthetic polyamine analogs, constructed from building blocks like this compound, serve as invaluable tools to probe these functions. By systematically altering the structure of natural polyamines, researchers can investigate the structural requirements for specific biological interactions.

For instance, analogs with modified chain lengths or with bulky substituents can be synthesized to explore the binding pockets of polyamine-interacting proteins or to disrupt specific polyamine-nucleic acid interactions. These studies have been instrumental in understanding the role of polyamines in DNA condensation, protein synthesis, and the regulation of ion channels.

A key application of these tailored molecules is in the study of the polyamine transport system (PTS). The PTS is a critical pathway for regulating intracellular polyamine concentrations and is often upregulated in cancer cells. Labeled or modified polyamine analogs synthesized from this compound can be used to characterize the substrate specificity of the PTS and to identify its components.

Translational Potential of Polyamine Scaffolds Derived from this compound

The knowledge gained from fundamental studies using polyamine analogs has paved the way for the development of novel therapeutic strategies. Given that cancer cells have a high demand for polyamines to sustain their rapid proliferation, the polyamine pathway is an attractive target for anticancer drug design.

Polyamine scaffolds derived from this compound have been elaborated into compounds with potent antiproliferative activity. These synthetic polyamine analogs can act through various mechanisms, including:

Competitive inhibition of the polyamine transport system , leading to the starvation of cancer cells for essential polyamines.

Induction of polyamine catabolism , which can produce toxic byproducts such as hydrogen peroxide and reactive aldehydes.

Disruption of polyamine-dependent cellular processes , such as DNA replication and protein synthesis.

The versatility of the synthetic routes starting from this compound allows for the systematic optimization of the polyamine scaffold to enhance potency and selectivity. Research in this area has led to the identification of lead compounds that are being investigated for their potential in cancer therapy.

The following table summarizes some research findings on the translational potential of such derived compounds:

| Compound Class | Therapeutic Target | Observed Effect |

| Terminally alkylated polyamine analogs | Polyamine transport and metabolism | Induction of apoptosis in cancer cell lines |

| Polyamine-drug conjugates | Specific cellular targets (e.g., DNA, enzymes) | Enhanced cellular uptake and targeted drug delivery |

| Branched polyamine analogs | Biofilm formation in bacteria | Inhibition of bacterial growth and biofilm development |

The continued exploration of polyamine analogs derived from this compound holds significant promise for the development of new therapeutic agents for a range of diseases.

Future Research Trajectories and Emerging Applications for N 4 Aminobutyl 2 Nitrobenzenesulfonamide

Refinement and Innovation in Synthetic Methodologies for N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

The classical synthesis of N-substituted-2-nitrobenzenesulfonamides typically involves the reaction of 2-nitrobenzenesulfonyl chloride with a primary amine. While effective, future research is poised to focus on the development of more efficient, sustainable, and scalable synthetic routes. Innovations in synthetic chemistry, such as flow chemistry and green chemistry principles, offer promising avenues for the production of this compound and its derivatives.

Flow chemistry, or continuous flow synthesis, presents a significant improvement over traditional batch processing. ontosight.ai By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and potential for automation. ajchem-b.com For the synthesis of a library of this compound derivatives, a fully automated flow-through process could be developed, enabling rapid and efficient production with high purity. nih.gov

Green chemistry approaches are also gaining prominence, aiming to reduce the environmental impact of chemical processes. This includes the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG-400), minimizing waste, and employing catalyst-free conditions where possible. impactfactor.orgacs.org The development of a green synthetic protocol for this compound could involve a one-pot reaction in an aqueous medium, potentially at room temperature, thereby reducing energy consumption and avoiding the use of hazardous organic solvents. nih.gov

| Methodology | Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Baseline method for laboratory-scale synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and automation; precise control over reaction conditions. ontosight.ai | Rapid synthesis of a diverse library of derivatives for high-throughput screening. |

| Green Chemistry | Reduced environmental impact, use of non-toxic solvents, and energy efficiency. impactfactor.orgacs.org | Sustainable and cost-effective large-scale production. |

High-Throughput Screening and Bioactivity Profiling of this compound Derivatives

The structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries. The primary amine of the aminobutyl side chain serves as a key point for derivatization, allowing for the introduction of a wide array of functional groups. High-throughput screening (HTS) of these derivative libraries is a critical future direction to uncover novel biological activities. frontiersin.org

HTS allows for the rapid assessment of thousands of compounds against a specific biological target or in a phenotypic assay. creative-biolabs.com By creating a library of this compound analogues with varied substituents on the terminal amine, researchers can screen for a multitude of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. impactfactor.org The sulfonamide moiety itself is a well-known pharmacophore present in numerous approved drugs, suggesting a high probability of identifying bioactive compounds within such a library. nih.gov

The bioactivity profiling would extend beyond initial hit identification. Once active compounds are identified, further studies would be necessary to determine their mechanism of action, potency, and selectivity. The diverse biological activities reported for other sulfonamide derivatives, such as inhibition of carbonic anhydrase and disruption of folic acid synthesis in bacteria, provide a starting point for investigating the mechanisms of newly discovered active analogues of this compound. ontosight.ai

Advanced Applications of this compound Scaffolds in Systems Biology

Systems biology aims to understand the complex interactions within biological systems. Chemical probes are essential tools in this field for perturbing and studying these intricate networks. The this compound scaffold holds potential for the development of such probes for applications in chemical proteomics and target deconvolution.

By modifying the this compound structure to include a reporter tag (e.g., a fluorophore or biotin) and a reactive group, it can be converted into an activity-based protein profiling (ABPP) probe. nih.govtechnologynetworks.com ABPP probes are designed to covalently bind to the active site of specific enzymes, allowing for the visualization and identification of active proteins in complex biological samples. creative-biolabs.com This approach could be used to identify novel protein targets of this compound derivatives and to profile their off-target effects across the proteome.

Furthermore, derivatives of this compound can be immobilized on a solid support to be used in affinity chromatography-based target deconvolution studies. In this approach, a cell lysate is passed over the immobilized compound, and proteins that bind to it are captured and subsequently identified by mass spectrometry. This is a powerful method for identifying the molecular targets of a bioactive compound discovered through phenotypic screening, thereby elucidating its mechanism of action.

Computational Chemistry and Structure-Activity Relationship (SAR) Studies on this compound and Its Analogues

Computational chemistry and the systematic study of structure-activity relationships (SAR) are indispensable tools in modern drug discovery that can guide the rational design of more potent and selective analogues of this compound.

SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. For the this compound scaffold, modifications could include altering the length of the alkyl chain, introducing substituents on the phenyl ring, and, most significantly, varying the functional group attached to the terminal amine. The resulting data would help to identify the key structural features required for a particular biological activity.

Quantitative structure-activity relationship (QSAR) models can then be developed based on the SAR data. QSAR establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking is another powerful computational technique that can provide insights into the potential binding modes of this compound derivatives with their biological targets. By simulating the interaction between a ligand and a protein at the atomic level, docking studies can help to explain observed SAR trends and guide the design of new derivatives with improved binding affinity and selectivity.

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) | To identify the relationship between chemical structure and biological activity. | Identification of key pharmacophoric features for activity. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models for the biological activity of new analogues. | Prioritization of synthetic targets and reduction in the number of compounds to be synthesized. |

| Molecular Docking | To predict the binding mode and affinity of ligands to their target proteins. | Rational design of derivatives with enhanced potency and selectivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, and how can purification challenges be addressed?

- Methodology : The synthesis typically involves sulfonylation of 1,4-diaminobutane with 2-nitrobenzenesulfonyl chloride. Key steps include:

- Nitro-sulfonylation : React 1,4-diaminobutane with 2-nitrobenzenesulfonyl chloride in a basic aqueous/organic biphasic system (e.g., NaOH/CH₂Cl₂) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can isolate the product. Challenges include solubility issues due to the polar sulfonamide group; adding a co-solvent like DMF may improve yield .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. The compound is sensitive to moisture and photolysis, as nitro groups are prone to redox reactions .

- Handling : Use inert atmospheres (N₂/Ar) during reactions. For long-term stability, lyophilize and store under desiccation .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Spectroscopy :

- NMR : ¹H NMR (DMSO-d₆) shows peaks for the aromatic nitro group (δ 8.0–8.5 ppm), sulfonamide NH (δ 6.5–7.0 ppm), and aminobutyl chain (δ 1.4–3.2 ppm). ¹³C NMR confirms the sulfonamide linkage (C–S at ~125 ppm) .

- MS : ESI-MS in positive mode ([M+H]⁺ at m/z 274.3) validates molecular weight .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests susceptibility to nucleophilic attack at the nitro group.

- Electrostatic Potential Maps : Highlight electron-deficient regions near the nitro group, guiding derivatization strategies (e.g., reduction to amine for conjugation) .

Q. What strategies resolve contradictions in crystallographic data, particularly for nitro-sulfonamide derivatives?

- Refinement Protocols :

- Use SHELXL ’s TWIN/BASF commands to model twinning in crystals.

- Validate hydrogen bonding (N–H⋯O=S) with PLATON to ensure geometric accuracy.

- Cross-check disorder modeling of the nitro group using difference Fourier maps .

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

- Molecular Docking :

- Dock into sulfonamide-binding pockets (e.g., carbonic anhydrase) using AutoDock Vina. The nitro group’s orientation affects binding affinity; MD simulations (AMBER) assess stability.

- Structure-Activity Relationship (SAR): Replace the nitro group with bioisosteres (e.g., –CF₃) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.